Nonyl (2,4,5-trichlorophenoxy)acetate
Description
Structure
3D Structure
Properties
CAS No. |
2630-16-2 |
|---|---|
Molecular Formula |
C17H23Cl3O3 |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
nonyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C17H23Cl3O3/c1-2-3-4-5-6-7-8-9-22-17(21)12-23-16-11-14(19)13(18)10-15(16)20/h10-11H,2-9,12H2,1H3 |
InChI Key |
UTOAPAMXUSPJLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis and Derivatization Strategies of Nonyl 2,4,5 Trichlorophenoxy Acetate
Exploration of Alternative Synthetic Routes for Nonyl (2,4,5-trichlorophenoxy)acetate (B1233456)
Alternative synthetic strategies for Nonyl (2,4,5-trichlorophenoxy)acetate primarily focus on different approaches to forming the parent (2,4,5-Trichlorophenoxy)acetic acid, which is then esterified. One such method involves the reaction of 2,4,5-trichlorophenol (B144370) with chloroacetic acid. wikipedia.org
A notable alternative approach is the one-pot synthesis which combines the chlorination of a precursor and subsequent esterification in a single reaction vessel. For example, phenoxyacetic acid can be chlorinated and then esterified in the same pot, which can be a more efficient process.
Another route begins with the protection of the phenolic group of 2,5-dichlorophenol (B122974) by converting it to 2,5-dichlorophenoxy acetic acid. This is followed by chlorination to produce 2,4,5-trichlorophenoxy acetic acid, which can then be esterified to the nonyl ester. google.com
Characterization of Synthesized this compound Analogs for Research Purposes
The characterization of this compound and its analogs is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the various methylene and methyl protons of the nonyl chain. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular formula, C₁₇H₂₃Cl₃O₃. chemsrc.com The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key absorptions for this compound would include a strong carbonyl (C=O) stretch for the ester group and C-O stretching vibrations, as well as absorptions characteristic of the trichlorinated aromatic ring.
Chromatographic Methods:
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a standard technique for separating and identifying volatile and semi-volatile compounds. It can be used to assess the purity of the synthesized ester and to separate it from any starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the purification and analysis of this compound, particularly for less volatile analogs or for preparative scale purification.
The physicochemical properties of this compound, such as its melting point, boiling point, and solubility, are also important for its characterization.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2630-16-2 |
| Molecular Formula | C₁₇H₂₃Cl₃O₃ |
| Molecular Weight | 381.72 g/mol |
| Exact Mass | 380.07100 g/mol |
Environmental Fate and Transformation of Nonyl 2,4,5 Trichlorophenoxy Acetate
Photodegradation Kinetics and Mechanisms of Nonyl (2,4,5-trichlorophenoxy)acetate (B1233456) in Aquatic Systems
Once hydrolyzed to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), the compound is subject to photodegradation in aquatic environments. This process can occur through direct absorption of sunlight or via indirect reactions with photochemically produced reactive species.
Direct photolysis of 2,4,5-T in aqueous solutions has been investigated using ultraviolet light. Studies using stationary (254 nm) and nanosecond laser (266 nm) flash photolysis have elucidated the primary photochemical steps. rsc.org The process involves two main initial pathways:
Photoionization : This generates a hydrated electron and a radical cation pair. rsc.org
Heterolytic Cleavage : This pathway involves the breaking of a carbon-chlorine (C-Cl) bond. rsc.org
| Photolysis Pathway | Description | Resulting Products |
| Photoionization | Ejection of an electron from the molecule upon light absorption, creating a radical cation. | Hydrated electron, radical cation of 2,4,5-T. |
| Heterolytic C-Cl Cleavage | Light-induced breaking of a carbon-chlorine bond, where the chlorine atom retains both electrons. | Aryl cation, chloride ion. |
| Hydroxylation | Substitution of chlorine atoms or addition to the aromatic ring by hydroxyl groups. | Hydroxylated derivatives, 2,4,5-trichlorophenol (B144370). |
Indirect photolysis involves the degradation of a substance by reactive oxygen species (ROS) that are themselves generated by sunlight in natural waters. These species include hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. While specific studies on the indirect phototransformation of Nonyl (2,4,5-trichlorophenoxy)acetate are limited, the parent compound 2,4,5-T is susceptible to such reactions. For instance, photocatalytic degradation studies using various nanocomposites under solar or visible light irradiation have demonstrated the effective removal of 2,4,5-T from water. casa-acharya.comnih.gov These processes rely on the generation of highly reactive species, such as hydroxyl radicals, which attack the aromatic ring and side chain of the 2,4,5-T molecule, leading to its mineralization. researchgate.net The degradation rate in these systems is influenced by parameters such as pH, catalyst dosage, and initial pollutant concentration. casa-acharya.commuk.ac.ir
Microbial Biodegradation Pathways of this compound in Terrestrial and Aquatic Environments
The primary step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester linkage to yield 2,4,5-T and nonanol. The subsequent biodegradation of 2,4,5-T is the rate-limiting step and has been studied under both aerobic and anaerobic conditions. 2,4,5-T is considered to be less readily biodegradable than the related herbicide 2,4-D, likely due to the additional chlorine substituent on the aromatic ring. ethz.ch
Under aerobic conditions, several bacterial strains have been identified that can utilize 2,4,5-T as a sole source of carbon and energy. A key organism in this regard is Burkholderia cepacia (formerly Pseudomonas cepacia) strain AC1100. researchgate.netnih.gov This strain can degrade as much as 95% of 2,4,5-T at a concentration of 1 mg/g of soil within one week under optimal conditions. researchgate.net Other genera capable of aerobically degrading 2,4,5-T include Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org
The aerobic degradation pathway typically begins with the cleavage of the ether bond, removing the acetic acid side chain to form 2,4,5-trichlorophenol (2,4,5-TCP). frontiersin.org This is followed by a series of hydroxylation and dechlorination steps, leading to ring cleavage and eventual mineralization into carbon dioxide and water.
Key Aerobic Degradation Intermediates of 2,4,5-T
2,4,5-Trichlorophenol
2,5-Dichlorohydroquinone
5-Chloro-1,2,4-trihydroxybenzene
2-Hydroxy-1,4-benzoquinone
1,2,4-Benzenetriol
Maleylacetate
| Microbial Genus | Environment | Reference |
| Burkholderia (Pseudomonas) | Soil | researchgate.netnih.gov |
| Nocardioides | Soil | frontiersin.org |
| Sphingomonas | Soil | frontiersin.org |
| Bradyrhizobium | Soil | frontiersin.org |
| Fusarium | Soil | nih.gov |
| Rigidoporus | Soil | nih.gov |
In anoxic environments such as saturated soils and sediments, the biodegradation of 2,4,5-T proceeds through different pathways, primarily involving reductive dechlorination. researchgate.net This process is often slower than aerobic degradation. Enrichment cultures from freshwater sediments have been shown to completely degrade 2,4,5-T. nih.gov
The transformation involves sequential removal of chlorine atoms from the aromatic ring. One identified pathway involves the initial ether cleavage to 2,4,5-trichlorophenol, followed by dechlorination. nih.gov Another pathway involves dechlorination of the parent molecule to 2,5-dichlorophenoxyacetic acid. nih.gov The process ultimately yields intermediates such as dichlorophenols, 3-chlorophenol, and finally phenol. researchgate.netnih.gov Phenol can then be completely mineralized to methane (B114726) and carbon dioxide by syntrophic microbial communities, which may include bacteria like Syntrophorhabdus and methanogenic archaea. researchgate.net The key dechlorinating bacteria identified in these processes include species from the genus Dehalobacter. researchgate.net
| Process | Description | Key Intermediates | Key Microorganisms |
| Reductive Dechlorination | Stepwise removal of chlorine atoms from the aromatic ring, with an electron donor being oxidized. | 2,5-Dichlorophenoxyacetic acid, 3,4-Dichlorophenol, 2,5-Dichlorophenol (B122974), 3-Chlorophenol, Phenol. | Dehalobacter, Dehalococcoides, Desulfitobacterium. researchgate.netnih.gov |
| Ether Cleavage | Breaking of the ether bond linking the phenoxy group and the acetate (B1210297) side chain. | 2,4,5-Trichlorophenol. | Mixed anaerobic consortia. nih.gov |
| Syntrophic Mineralization | Cooperative metabolism where the breakdown products of one group of microorganisms (e.g., phenol) are utilized by another (e.g., methanogens). | Phenol, Acetate. | Syntrophorhabdus, Smithella, Methanofollis, Methanosaeta. researchgate.net |
The microbial degradation of this compound begins with the action of esterases, which catalyze the hydrolysis of the ester bond. While specific enzymes for this particular ester are not well-documented, the process is a common biological reaction. Studies on other xenobiotic esters, such as fenoxaprop-ethyl, have shown that soil microbial esterases are sensitive to environmental conditions like pH. usda.gov
Following hydrolysis to 2,4,5-T, the subsequent aerobic degradation is initiated by oxygenases. In organisms like Burkholderia cepacia, the initial attack on 2,4,5-T involves a Tft-type ring hydroxylating dioxygenase, encoded by the tftA and tftB genes, which converts 2,4,5-T into 2,4,5-trichlorophenol and glyoxylate. ethz.chfrontiersin.org The degradation of the related herbicide 2,4-D involves a well-characterized 2,4-dichlorophenoxyacetic acid/α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene. nih.gov Subsequent steps in the 2,4,5-T pathway involve chlorophenol monooxygenases and dechlorinases that further break down the chlorinated aromatic intermediates. ethz.ch Under anaerobic conditions, the key enzymes are reductive dehalogenases, which catalyze the removal of chlorine atoms from the aromatic ring. frontiersin.org
Sorption and Desorption Dynamics of this compound in Environmental Matrices
The movement and distribution of this compound in the environment are significantly influenced by its interaction with soil and sediment particles. As an ester, it will have different sorption characteristics than its parent acid, 2,4,5-T.
Esters of 2,4,5-T are generally less water-soluble and more lipophilic than the parent acid, suggesting they would have a higher affinity for soil organic matter. The long nonyl chain of this compound would further increase its hydrophobicity, leading to stronger sorption to soil organic carbon.
For the parent acid, 2,4,5-T, sorption is influenced by several factors:
Soil Organic Matter: The primary factor governing the sorption of phenoxy herbicides like 2,4,5-T is the organic carbon content of the soil. nih.gov Higher organic matter content generally leads to increased sorption.
Soil pH: As a weak acid, the speciation of 2,4,5-T is pH-dependent. At lower pH values, the uncharged molecular form dominates, which is more readily sorbed by soil organic matter. mdpi.com
Clay Content and Type: Clay minerals can also contribute to the sorption of phenoxy herbicides, although typically to a lesser extent than organic matter. nih.gov
Once this compound hydrolyzes to 2,4,5-T, the sorption dynamics of the acid will then dictate its mobility and fate in the soil environment. 2,4,5-T is considered to be moderately mobile in sandy and clay soils healthandenvironment.org.
Table 1: Factors Influencing the Sorption of 2,4,5-T (Parent Acid)
| Factor | Influence on Sorption | Rationale |
|---|---|---|
| Soil Organic Carbon | Increases sorption | Hydrophobic partitioning of the herbicide to organic matter. nih.gov |
| Soil pH | Decreases sorption with increasing pH | At higher pH, the anionic form of the acid is more prevalent and less sorbed than the neutral molecule. mdpi.com |
| Clay Content | Can increase sorption | Adsorption to mineral surfaces, though generally less significant than organic matter. nih.gov |
In aquatic environments, this compound, being hydrophobic, is expected to partition from the water column to sediments. The primary immobilization mechanism would be sorption to the organic matter within the sediment. Following hydrolysis to 2,4,5-T, the acid can also be adsorbed by clay particles and biota in the water within a few days healthandenvironment.org. The strong adsorption of 2,4,5-T to sediment can lead to its persistence in the aquatic environment, where it will undergo slow biodegradation epa.gov.
Volatilization and Atmospheric Transport Potential of this compound
The potential for volatilization of this compound from soil and plant surfaces is an important pathway for its atmospheric transport. The volatility of phenoxy herbicides is highly dependent on their formulation mdpi.com. Esters, particularly those with shorter alcohol chains, are generally more volatile than the parent acid or its salt forms.
While specific data for the nonyl ester is unavailable, it is classified as a low-volatility ester. However, even low-volatility esters can vaporize and cause injury to adjacent susceptible crops, especially at temperatures exceeding 95°F nih.gov. The long nonyl chain would likely result in a lower vapor pressure compared to short-chain esters. Once in the atmosphere, the compound can be transported over distances and redeposited through wet and dry deposition nih.govresearchgate.net. The estimated atmospheric half-life for vapor-phase 2,4,5-T butoxyethanol ester due to reaction with hydroxyl radicals is about 17 hours, suggesting that atmospheric degradation can be a significant process nih.gov.
Bioavailability and Bioconcentration of this compound in Non-Target Organisms and Environmental Compartments
The bioavailability of this compound and its primary degradation product, 2,4,5-T, to non-target organisms is a key aspect of its environmental risk. Due to its lipophilicity, the nonyl ester may be more readily absorbed by organisms than the parent acid. However, it is also likely to be rapidly metabolized.
Research on 2,4,5-T and its esters has indicated that there is no significant bioaccumulation healthandenvironment.orgpic.int. The herbicide is rapidly excreted by animals, preventing accumulation in tissues oregonstate.edu. For instance, in sheep, 86% of an administered dose of a 2,4,5-T ester was recovered from the urine in unaltered form within 72 hours nih.gov. This rapid elimination lessens the likelihood of adverse effects from long-term exposure oregonstate.edu. The bioconcentration factor (BCF) for the related compound Silvex (2-(2,4,5-trichlorophenoxy)propionic acid) in fish is reported as 58, suggesting it is not expected to significantly bioconcentrate in aquatic organisms epa.gov.
Long-term chronic exposure of wildlife to 2,4,5-T is considered unlikely due to its relatively short persistence in the environment and the rarity of repeated applications in a given area oregonstate.edu.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) |
| 2,4,5-T butoxyethanol ester |
| Silvex (2-(2,4,5-trichlorophenoxy)propionic acid) |
Ecotoxicological Investigations of Nonyl 2,4,5 Trichlorophenoxy Acetate
Aquatic Ecotoxicology of 2,4,5-T and Related Compounds
While data for Nonyl (2,4,5-trichlorophenoxy)acetate (B1233456) is unavailable, studies on the parent acid, 2,4,5-T, provide some insight into the potential effects of chlorophenoxy herbicides on aquatic ecosystems.
Effects on Aquatic Organisms (e.g., Algae, Invertebrates, Fish)
Research on 2,4,5-T indicates moderate toxicity to fish. herts.ac.uk For instance, the 96-hour LC50 (the concentration lethal to 50% of the test population) for rainbow trout and carp (B13450389) has been reported as 350 mg/L and 355 mg/L, respectively. healthandenvironment.org Limited data is available for its effects on algae. herts.ac.uk Esters of 2,4,5-T are generally insoluble in water but can be hydrolyzed to the parent acid. healthandenvironment.org The environmental persistence of 2,4,5-T in water is considered low, as it tends to be absorbed by clay or biota within a few days. healthandenvironment.org
For related chlorophenoxy herbicides like 2,4-D, sublethal effects on aquatic invertebrates have been observed. Studies on the narrow-clawed crayfish (Astacus leptodactylus) exposed to a sublethal concentration of 2,4-D showed significant histopathological changes in the hepatopancreas and gills, as well as alterations in haemolymph parameters and increased oxidative stress. nih.govresearchgate.net
Endocrine Disruption Potential in Non-Mammalian Aquatic Species
The European Union has listed the parent compound, 2,4,5-T, as an endocrine-disrupting chemical. healthandenvironment.org Endocrine-disrupting compounds (EDCs) can interfere with the hormone systems of organisms. In aquatic species, this can lead to adverse effects such as abnormal vitellogenin induction, altered sex determination, and reproductive delays. nih.gov While specific studies on the endocrine disruption potential of 2,4,5-T in aquatic life are scarce, the broader class of chlorophenoxy herbicides has been a subject of concern. For example, some breakdown products of other environmental contaminants, like nonylphenol, are known to be estrogenic to fish. up.pt These compounds can cause effects at very low concentrations, in the nanogram per liter range. up.pt
Terrestrial Ecotoxicology of 2,4,5-T and Related Compounds
Information regarding the specific terrestrial ecotoxicology of Nonyl (2,4,5-trichlorophenoxy)acetate is not available. The following sections discuss the known impacts of the parent compound 2,4,5-T and other related herbicides.
Impact on Soil Microbial Communities and Enzyme Activities
The persistence of 2,4,5-T in soil is moderate, with a reported half-life of 21 to 24 days. healthandenvironment.org Its degradation is primarily microbial. researchgate.net Some bacterial species, such as Pseudomonas cepacia, are capable of using 2,4,5-T as a sole source of carbon and energy, effectively degrading it in the soil. researchgate.net However, herbicides can also have negative impacts. The related herbicide 2,4-D has been shown to adversely affect the activities of beneficial soil bacteria like Rhizobium sp., which is crucial for nitrogen fixation in legumes. unifi.it Herbicides can alter the biodiversity of soil microbes and inhibit the activity of essential soil enzymes. unifi.itmdpi.com For example, glyphosate, another common herbicide, can decrease the activity of phosphatase enzymes. unifi.it The impact of these chemicals can vary depending on the soil type and the specific microbial communities present. unifi.itfrontiersin.org
Effects on Non-Target Terrestrial Plants and Associated Microbiomes
As a synthetic auxin, 2,4,5-T is a potent herbicide designed to kill broad-leaved plants. wikipedia.org It is phytotoxic to nearly all broad-leaved crops, ornamentals, and trees. healthandenvironment.org The primary risk to non-target terrestrial plants comes from spray drift during application. Even sublethal doses of herbicides can have significant negative effects on non-target plants, including reduced growth, delayed flowering, and decreased seed production, which can have long-term ecological consequences. au.dk Herbicides can cause visible damage such as leaf mottling, twisting, and necrosis. au.dk The impact of herbicides on the plant microbiome is an area of active research, as these microbial communities play a vital role in plant health and nutrient uptake.
Ecotoxicological Effects on Terrestrial Invertebrates and Vertebrates (Excluding Mammals)
Data specifically detailing the ecotoxicological effects of this compound on terrestrial non-mammalian fauna are limited. However, extensive research has been conducted on the parent compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and its various other ester formulations. These studies provide critical insights into the potential impacts on different species. The toxicity of these compounds can be significantly influenced by the level of contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic byproduct of the 2,4,5-T manufacturing process. healthandenvironment.orgpic.int
Terrestrial Invertebrates: Research on the impact of phenoxy herbicides on terrestrial invertebrates such as honeybees (Apis mellifera) has been conducted. For the related compound 2,4-D, LC50 values from 24-hour exposures were estimated to be 104 and 115 μg per bee, leading to a classification of "practically non-toxic" to honeybees. juniperpublishers.com For 2,4,5-T specifically, a laboratory study determined the 48-hour LD50 for honeybees to be 1.01 µ g/bee , indicating a higher level of toxicity. healthandenvironment.org The specific effects of the nonyl ester on bee populations and other terrestrial invertebrates have not been extensively documented.
Vertebrates (Excluding Mammals): Studies on avian species have shown varied toxicity levels for 2,4,5-T. For the bobwhite quail, the eight-day dietary LC50 was determined to be 2776 mg/kg of diet, suggesting low toxicity to birds. healthandenvironment.orgpic.int The specific impact of the nonyl ester formulation on avian reproduction, development, and behavior remains an area requiring further investigation.
The ecotoxicological profile for other terrestrial vertebrates like reptiles and amphibians is not well-defined in the available literature for 2,4,5-T or its esters. Given that these compounds were often applied over large terrestrial areas, the potential for exposure to these fauna was significant.
Ecotoxicity of 2,4,5-T in Terrestrial Invertebrates and Vertebrates (Excluding Mammals)
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Honeybee (Apis mellifera) | 48-hour LD50 | 1.01 µg/bee | healthandenvironment.org |
| Bobwhite Quail | 8-day dietary LC50 | 2776 mg/kg diet | healthandenvironment.orgpic.int |
Mechanisms of Ecotoxicological Action of this compound at a Cellular and Molecular Level in Model Organisms
The ecotoxicological actions of this compound, like other chlorophenoxy herbicides, are rooted in its ability to interfere with fundamental cellular and molecular processes. The primary mechanism in plants is well-understood, while in animals, the effects are often linked to the compound itself and its dioxin contaminants.
This compound is a synthetic auxin. wikipedia.orgherts.ac.uk In plants, it mimics the action of the natural plant growth hormone indole-3-acetic acid (IAA). juniperpublishers.comnih.gov The compound is absorbed through the foliage and roots and is translocated throughout the plant. herts.ac.uk At effective concentrations, it causes uncontrolled and disorganized cell division and growth, ultimately leading to the death of susceptible broad-leafed plants. pic.intjuniperpublishers.com This hormonal interference disrupts the plant's normal developmental processes, affecting cellular division, phosphate (B84403) metabolism, and nucleic acid metabolism. pic.int
In non-human animal models, a significant part of the toxicity associated with 2,4,5-T formulations is attributable to the TCDD contaminant. TCDD exerts its toxic effects by binding with high affinity to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov This binding event leads to a cascade of altered gene transcription, resulting in a wide range of toxicological effects, including reproductive and developmental issues. nih.gov While 2,4,5-T itself does not bind to the AhR with the same affinity as TCDD, its potential to perturb other signaling pathways cannot be entirely dismissed. High doses of chlorophenoxy acid herbicides have been shown to cause a variety of systemic effects, including renal and hepatic injury, suggesting interference with multiple physiological pathways. wikipedia.orgnih.gov
While specific studies on this compound are scarce, research on other herbicides has established a link between exposure and the induction of oxidative stress. This process involves the overproduction of reactive oxygen species (ROS) that can overwhelm an organism's antioxidant defense systems. This imbalance can lead to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. The contaminant TCDD is a potent inducer of enzymes, such as aryl hydrocarbon hydroxylase, which is part of a complex system that can be involved in cellular metabolism and stress responses. epa.gov The resulting cellular damage can manifest as various toxicological endpoints in affected organisms.
Advanced Analytical Methodologies for Nonyl 2,4,5 Trichlorophenoxy Acetate and Its Environmental Metabolites
Chromatographic Separation Techniques for Nonyl (2,4,5-trichlorophenoxy)acetate (B1233456) Analysis
Chromatography is the cornerstone for separating Nonyl (2,4,5-trichlorophenoxy)acetate and its related compounds from complex environmental samples. The choice of technique depends on the analyte's physicochemical properties, the sample matrix, and the required sensitivity.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For phenoxy acid herbicides like 2,4,5-T, a derivatization step is typically required to convert the polar carboxylic acid into a more volatile and less polar ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. nih.govnih.gov This process enhances chromatographic performance and sensitivity.
Various detectors can be coupled with GC for the analysis of these compounds:
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it well-suited for detecting trichlorophenoxyacetic acid derivatives. Detection limits in the range of 0.05 to 0.10 µg/mL have been achieved for phenoxy acid herbicides using GC-ECD after derivatization. nih.gov
Flame Ionization Detector (FID): While a universal detector for organic compounds, FID is less sensitive than ECD for halogenated herbicides. nih.govepa.gov It can be used for analyzing underivatized phenols, but derivatization is preferred for improved peak shape and sensitivity. epa.gov
Mass Spectrometry (MS): GC coupled with MS provides definitive identification and quantification. It allows for the confirmation of structures based on their mass spectra and fragmentation patterns. nih.govnih.gov Using selected ion monitoring (SIM) mode, GC-MS can achieve detection limits as low as 10 ng/mL in biological samples like urine and serum. nih.gov
The table below summarizes typical GC conditions for the analysis of related phenoxy acid herbicides.
Table 1: Representative Gas Chromatography (GC) Conditions for Phenoxy Acid Herbicide Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | DB-5ms capillary column | mdpi.com |
| Injection Mode | Splitless | mdpi.com |
| Carrier Gas | Helium | mdpi.com |
| Oven Program | Initial 80°C, ramp 10°C/min to 180°C, ramp 3°C/min to 240°C | mdpi.com |
| Derivatization | Pentafluorobenzylation | nih.gov |
| Detector | Mass Spectrometry (MS) or Electron Capture Detector (ECD) | nih.gov |
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is widely used for analyzing phenoxy acid herbicides without the need for derivatization. nih.govhpst.cz These methods are ideal for polar, non-volatile compounds.
Reversed-phase (RP) chromatography is the most common separation mode, utilizing columns like C18. nih.govosti.gov The mobile phase typically consists of an aqueous solution with an organic modifier, such as acetonitrile (B52724) or methanol, often with additives like acetic acid or formic acid to control the pH and ensure the analytes are in their neutral form for better retention. hpst.czsielc.com
Multicolumn HPLC (MC-HPLC) techniques have been developed for the trace analysis of phenoxy acids in complex matrices like wheat. nih.gov This approach uses a strong anion exchanger column for initial extraction and trace enrichment, followed by transfer to a reversed-phase column for separation, achieving detection limits in the low parts-per-billion (ppb) range. nih.gov
Table 2: Typical Liquid Chromatography (LC) Conditions
| Parameter | Condition | Source |
|---|---|---|
| System | Agilent 6495 Triple Quadrupole LC/MS | hpst.cz |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm | hpst.cz |
| Mobile Phase | A: 0.10% acetic acid in water; B: Acetonitrile | hpst.cz |
| Flow Rate | 0.3 mL/min | hpst.cz |
| Detection | Tandem Mass Spectrometry (MS/MS) | hpst.cz |
Capillary electrophoresis offers a high-efficiency separation alternative for ionic compounds like phenoxy acids. Due to their charge, these herbicides can be separated based on their differential migration in an electric field. acs.orgacs.org
To enhance detection sensitivity, especially for trace-level analysis in environmental samples, a pre-column derivatization step is often employed. acs.orgacs.orgnih.gov Labeling the herbicides with a fluorescent tag, such as 7-aminonaphthalene-1,3-disulfonic acid (ANDSA), allows for highly sensitive laser-induced fluorescence (LIF) detection. acs.orgnih.gov This method can achieve detection limits at the parts-per-billion (ppb) level (0.2 ppb). acs.orgacs.org
Separation selectivity and resolution can be further improved by adding chiral selectors like cyclodextrins or micellar phases (e.g., octyl-β-D-maltopyranoside) to the running electrolyte, which also enables the separation of enantiomers of chiral phenoxy acid herbicides. acs.orgnih.govresearchgate.net
Mass Spectrometric Approaches for Identification and Quantification of this compound
Mass spectrometry is an indispensable tool for the analysis of this compound, providing high sensitivity and specificity for both identification and quantification. It is most often coupled with a chromatographic separation technique like LC or GC.
Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying herbicides and profiling their metabolites. lu.senih.govresearchgate.net Triple quadrupole mass spectrometers operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode are commonly used. lu.selcms.cz
This technique involves selecting a specific precursor ion (typically the molecular ion of the target analyte), fragmenting it through collision-induced dissociation (CID), and then monitoring one or more specific product ions. lu.se This high degree of specificity allows for the detection and quantification of analytes at very low concentrations, even in challenging matrices like urine, soil, and water. lu.se For instance, an LC-MS/MS method for phenoxyacetic acids in human urine achieved a limit of detection of 0.05 ng/mL. lu.se
The fragmentation patterns obtained from MS/MS are characteristic of a molecule's structure, making this technique invaluable for identifying unknown metabolites. nih.gov By comparing the fragmentation of a suspected metabolite to that of the parent compound, structural information can be deduced. For example, studies on 2,4,5-T have identified glycine (B1666218) and taurine (B1682933) amide metabolites in biological samples using mass spectrometry. nih.gov
Table 3: Example LC-MS/MS Parameters for Phenoxyacetic Acid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Source |
|---|---|---|---|---|
| 2,4,5-T | 252.9 | 197.0 / 161.0 | - | hpst.cz |
| MCPA | 199.0 | 141.0 | - | lu.se |
| 2,4-D | 219.0 | 161.0 | - | lu.se |
Spectroscopic Techniques for Structural Elucidation of this compound and its Degradation Products
The structural elucidation of this compound and its environmental degradation products relies on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition, which are crucial for unambiguous identification. researchgate.netresearchgate.net The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are particularly informative.
¹H NMR: The proton NMR spectrum of the parent compound, (2,4,5-trichlorophenoxy)acetic acid, shows characteristic signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid group. chemicalbook.com For the nonyl ester, additional signals would appear in the upfield region (typically 0.8-4.2 ppm) corresponding to the nonyl alkyl chain: a triplet for the terminal methyl (-CH₃) group, multiplets for the methylene (-CH₂-) groups in the chain, and a triplet for the methylene group bonded to the ester oxygen (-O-CH₂-). carlroth.com
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester, the carbons of the trichlorinated aromatic ring, the methylene carbon of the acetate (B1210297) group, and the nine carbons of the nonyl chain.
Degradation products can be identified by shifts in these signals. For instance, the cleavage of the ester bond to form 2,4,5-trichlorophenoxyacetic acid would result in the disappearance of the nonyl chain signals and a shift in the carbonyl and adjacent methylene signals. nih.gov Further degradation to 2,4,5-trichlorophenol (B144370) would be indicated by the complete loss of the acetic acid side-chain signals. nih.gov
Mass Spectrometry (MS) Mass spectrometry is essential for determining the molecular weight and elemental formula of the parent compound and its metabolites. researchgate.net When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov
Electron Ionization (EI-MS): This technique provides a characteristic fragmentation pattern, or "fingerprint," for the molecule. For this compound, fragmentation would likely involve the loss of the nonyl group, cleavage of the ether linkage, and characteristic isotopic patterns from the three chlorine atoms.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which is critical for confirming the identity of unknown degradation products. chromatographyonline.com
Common degradation products like 2,4,5-trichlorophenol and various dichlorophenols can be identified by their unique molecular ions and fragmentation patterns. nih.govresearchgate.net
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands:
C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ indicates the presence of the ester carbonyl group.
C-O Stretch: Bands corresponding to the C-O stretching of the ester and ether linkages.
C-Cl Stretch: Absorptions in the fingerprint region characteristic of the carbon-chlorine bonds on the aromatic ring.
C-H Stretch: Bands corresponding to the aromatic and aliphatic C-H bonds.
The transformation of the ester to the carboxylic acid metabolite (2,4,5-trichlorophenoxyacetic acid) would be clearly visible through the appearance of a broad O-H stretching band (around 2500-3300 cm⁻¹) and a shift in the C=O stretching frequency.
| Spectroscopic Technique | Information Provided for this compound | Application to Degradation Products |
| ¹H NMR | Provides a map of hydrogen atoms; confirms presence of aromatic, acetate, and nonyl chain protons. chemicalbook.com | Identifies structural changes, such as the loss of the nonyl chain or acetate group. |
| ¹³C NMR | Determines the number and type of unique carbon atoms in the molecule. | Tracks changes in the carbon skeleton during degradation. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns; isotopic signature of chlorine atoms is key. mzcloud.org | Identifies metabolites by their molecular weight and fragmentation, even at trace levels. nih.govnih.gov |
| Infrared (IR) Spectroscopy | Identifies key functional groups like the ester carbonyl (C=O), ether (C-O), and C-Cl bonds. researchgate.net | Confirms transformation of functional groups, e.g., ester to carboxylic acid. |
Sample Preparation and Extraction Strategies for Complex Environmental Matrices
The accurate detection of this compound and its metabolites in environmental samples such as soil, water, and sediment requires effective sample preparation to isolate the analytes from interfering matrix components. pca.state.mn.usspectroscopyonline.com The choice of extraction method depends on the matrix type, the physicochemical properties of the analytes, and the required detection limits.
Solid-Phase Extraction (SPE) SPE is a widely used technique for extracting phenoxy herbicides from aqueous samples. researchgate.netnih.gov The process involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes. Interferences are washed away, and the analytes are then eluted with a small volume of an organic solvent. For this compound, which is relatively nonpolar, reverse-phase sorbents like C18 are effective. epa.gov For its more polar acidic metabolites, adjusting the sample pH to below 2 ensures they are in their neutral form, enhancing their retention on the sorbent. researchgate.net
Liquid-Liquid Extraction (LLE) LLE is a traditional method for extracting analytes from water samples by partitioning them into an immiscible organic solvent. For the nonyl ester, solvents like methylene chloride or ethyl acetate would be suitable. The efficiency of LLE for acidic metabolites is highly pH-dependent; acidification of the water sample is necessary to neutralize the carboxylic acid group and facilitate its transfer into the organic phase. epa.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) The QuEChERS method has become popular for extracting pesticides from solid matrices like soil and food products. sepscience.comphenomenex.comquechers.eu The typical procedure involves an initial extraction of the homogenized sample with acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a small amount of sorbent to remove specific interferences like fatty acids or pigments. sepscience.comquechers.eu The QuEChERS approach is advantageous due to its high throughput, low solvent consumption, and broad applicability to a wide range of pesticides. measurlabs.comresearchgate.net
| Extraction Method | Applicable Matrix | Principle | Advantages | Considerations |
| Solid-Phase Extraction (SPE) | Water (surface, ground) | Analyte partitioning between a solid sorbent and the liquid sample. researchgate.net | High recovery, low solvent use, potential for automation. researchgate.net | Sorbent and pH selection are critical for different analytes. nih.gov |
| Liquid-Liquid Extraction (LLE) | Water | Analyte partitioning between two immiscible liquid phases. epa.gov | Simple and effective for certain sample types. | Can be labor-intensive and consume large volumes of organic solvents. |
| QuEChERS | Soil, Sediment, Food | Acetonitrile extraction followed by salting-out and dispersive SPE cleanup. sepscience.comquechers.eu | Fast, high throughput, low cost, effective for multi-residue analysis. phenomenex.comresearchgate.net | Requires optimization of salts and d-SPE sorbents for specific matrix/analyte combinations. |
Development and Validation of Robust Analytical Methods for Environmental Monitoring and Research
The development of robust and reliable analytical methods is crucial for the routine monitoring and research of this compound in the environment. These methods, typically based on gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry, must undergo rigorous validation to ensure the data generated is accurate, precise, and fit for purpose. researchgate.netunodc.org
Method Development The development process involves optimizing several key stages:
Sample Extraction and Cleanup: As detailed in the previous section, selecting and optimizing an extraction technique like SPE or QuEChERS is the first step to ensure efficient analyte recovery and removal of matrix interferences. nih.gov
Chromatographic Separation: For GC analysis, derivatization of acidic metabolites to more volatile esters (e.g., methyl esters) is often required. epa.gov HPLC methods can often analyze the acidic forms directly, typically using reversed-phase columns. researchgate.netmdpi.com The mobile phase composition and gradient are optimized to achieve good separation of the parent compound from its degradation products. nih.gov
Detection and Quantification: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. researchgate.netdiva-portal.org For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often used. This technique monitors specific precursor-to-product ion transitions, minimizing background noise and enhancing specificity. diva-portal.org
Method Validation Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. unodc.orgpeerj.com Key validation parameters are established according to international guidelines.
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. unodc.org
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is typically assessed by analyzing calibration standards at several concentration levels.
Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by analyzing spiked blank matrix samples at different concentrations. Recoveries are typically expected to be within 70-120%. peerj.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with values below 15-20% being generally acceptable. peerj.com
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov
The table below summarizes typical performance characteristics for analytical methods developed for phenoxy acid herbicides in environmental samples.
| Validation Parameter | Typical Performance Metric | Significance |
| Linearity (R²) | > 0.99 | Ensures a proportional response across a range of concentrations. nih.gov |
| Accuracy (% Recovery) | 70% – 120% | Demonstrates how much of the analyte is successfully measured by the method. nih.govpeerj.com |
| Precision (% RSD) | < 20% | Indicates the repeatability and reproducibility of the method. nih.govpeerj.com |
| LOD (ng/L or µg/kg) | Analyte and matrix dependent (e.g., 0.01-0.02 µg/L in water). nih.gov | Defines the smallest amount of the substance that can be detected. |
| LOQ (ng/L or µg/kg) | Analyte and matrix dependent (e.g., 0.01-0.05 µg/L in water). researchgate.net | Defines the smallest amount that can be reliably quantified. |
Regulatory Science and Research Implications of Nonyl 2,4,5 Trichlorophenoxy Acetate
Scientific Basis for Environmental Regulations of Phenoxy Herbicides and their Esters
The environmental regulation of phenoxy herbicides, including esters like Nonyl (2,4,5-trichlorophenoxy)acetate (B1233456), is rooted in a substantial body of scientific evidence concerning their persistence, potential for long-range transport, and ecotoxicity. A primary driver for the stringent regulation and, in many cases, prohibition of 2,4,5-T and its derivatives was the inevitable contamination with the highly toxic and carcinogenic compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) during the manufacturing process. wikipedia.org Early production methods could result in TCDD concentrations as high as 60 parts per million (ppm) in 2,4,5-T formulations. wikipedia.org Even with improved manufacturing processes that could reduce TCDD levels to approximately 0.005 ppm, the extreme toxicity of this contaminant remained a significant concern. wikipedia.org
The environmental fate of phenoxy herbicide esters is a critical factor in their regulation. These esters are generally insoluble in water but soluble in oils, which influences their environmental distribution and bioavailability. pic.int They can enter the environment through spray drift during application and volatilization. publications.gc.ca In aquatic environments, the primary degradation pathway for phenoxy acid esters is hydrolysis, which converts them into their corresponding acid forms. nih.gov The rate of this hydrolysis is influenced by factors such as the herbicide's structure, water pH, and temperature. nih.gov While the acid forms are more water-soluble, the ester forms are generally considered more toxic to aquatic organisms. researchgate.net
The persistence of these compounds in soil and their potential to contaminate water sources are also key regulatory considerations. Phenoxy herbicides can be degraded by soil microbes, but their persistence can be influenced by soil type, moisture, and temperature. cd3wdproject.org Their mobility in soil raises concerns about the potential for leaching into groundwater. nih.gov The toxicological profiles of phenoxy herbicides and their contaminants have been extensively studied. For instance, 2,4,5-T has been shown to be fetotoxic and teratogenic in various animal species. pic.int The table below summarizes ecotoxicity data for the parent compound, 2,4,5-T, which informs the risk assessment for its esters.
Ecotoxicity Data for 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
| Organism | Test Type | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Rainbow Trout | 96-hour LC50 | Mortality | >100 | pic.int |
| Bluegill Sunfish | 96-hour LC50 | Mortality | 136 | pic.int |
| Daphnia magna | 48-hour EC50 | Immobilization | >100 | pic.int |
| Algae | 96-hour EC50 (Growth) | Growth Inhibition | 3.2 | pic.int |
This data is for the parent acid, 2,4,5-T, and serves as a basis for assessing the risk of its esters.
Methodological Advances in Environmental Risk Assessment for Xenobiotics
The environmental risk assessment (ERA) of xenobiotics, such as Nonyl (2,4,5-trichlorophenoxy)acetate, has evolved significantly, moving towards more comprehensive and mechanistically-based approaches. researchgate.net Modern ERA frameworks aim to evaluate the risks posed by chemical exposures to a variety of organisms at different levels of biological organization, from individuals to entire ecosystems. nih.gov A crucial aspect of this evolution is the increased emphasis on understanding the "cocktail effects" of chemical mixtures, as organisms in the environment are often exposed to multiple stressors simultaneously. mdpi.com
One of the key methodological advances is the incorporation of toxicokinetic-toxicodynamic (TKTD) models. researchgate.net These models provide a more dynamic understanding of how a chemical is taken up, distributed, metabolized, and eliminated by an organism (toxicokinetics) and the resulting effects at the target site (toxicodynamics). This approach allows for a more realistic assessment of risk under fluctuating environmental concentrations, which is often the case with pesticide runoff. researchgate.net
Furthermore, the concept of the "One Health" approach is gaining traction in risk assessment, which recognizes the interconnectedness of human, animal, and environmental health. mdpi.com This holistic perspective encourages a more integrated assessment of the impacts of xenobiotics. The development of New Approach Methodologies (NAMs) is also transforming ERA. NAMs include in vitro assays, in silico modeling, and high-throughput screening methods that can provide a wealth of toxicological data more efficiently and with reduced reliance on traditional animal testing. nih.govoup.com
The assessment of legacy pesticides, which can persist in the environment for long periods after their use has been discontinued (B1498344), presents a unique challenge. dtu.dkresearchgate.net Recent research has highlighted that neglecting these legacy compounds in risk assessments can lead to a significant underestimation of the actual ecological risk, particularly for sediment-dwelling organisms. dtu.dkresearchgate.net Methodological advances in analytical chemistry now allow for the detection of these legacy pesticides at very low concentrations, enabling a more accurate characterization of environmental contamination. nih.gov
Research Informing International Conventions and Chemical Management Strategies
Scientific research on the environmental fate, transport, and toxicity of persistent organic pollutants (POPs), including phenoxy herbicides and their contaminants, has been instrumental in shaping international conventions and chemical management strategies. The Stockholm Convention on Persistent Organic Pollutants is a prime example of a global treaty that relies heavily on scientific evidence to identify and regulate chemicals that pose a significant threat to human health and the environment. epa.gov
The core objective of the Stockholm Convention is to eliminate or restrict the production and use of POPs. wikipedia.org The convention outlines a rigorous scientific review process for listing new chemicals, which involves a committee of experts evaluating data on a chemical's persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. Research demonstrating that compounds like TCDD, a contaminant in 2,4,5-T, are highly persistent, bioaccumulative, and can travel long distances from their source has provided the scientific justification for their inclusion and regulation under the convention. epa.gov
The "dirty dozen," the initial list of twelve POPs targeted by the Stockholm Convention, included several pesticides whose risks were identified through extensive scientific research. wikipedia.org The convention is a dynamic treaty, with a process for adding new chemicals as scientific understanding of their risks evolves. acs.org This ongoing process necessitates continuous research and monitoring to identify emerging chemicals of concern.
Furthermore, research into the socio-economic impacts of chemical bans and the availability of safer alternatives is crucial for the successful implementation of international conventions. acs.org Scientific evidence helps to inform policy decisions by providing a basis for comparing the risks of continued use with the benefits of transitioning to more sustainable practices. researchgate.net The effective implementation of the Stockholm Convention, particularly in low- and middle-income countries, relies on the transfer of scientific knowledge and technology. acs.org
Future Research Directions in Understanding the Long-Term Ecological Impact of Legacy Pesticide Esters
While the use of many phenoxy herbicide esters like those derived from 2,4,5-T has been discontinued for decades, their potential for long-term ecological impact remains a concern and a critical area for future research. researchgate.net These "legacy" pesticides can persist in environmental compartments such as soil and sediment, leading to chronic exposure for ecosystems. dtu.dkresearchgate.net
A key research priority is to better understand the long-term fate and bioavailability of these legacy esters and their degradation products. This includes investigating how they are released from soil and sediment over time and how their chemical form and toxicity may change through environmental processes. dtu.dk The interaction of legacy pesticides with other environmental stressors, such as climate change and the presence of other contaminants, is another important avenue of research. These combined effects can be complex and may lead to unforeseen ecological consequences. researchgate.net
Future research should also focus on the sublethal effects of chronic, low-level exposure to legacy pesticide esters on non-target organisms. While acute toxicity data is often available, the more subtle, long-term impacts on reproduction, development, and behavior are less understood. researchgate.net The development and application of advanced molecular and "omics" techniques (genomics, proteomics, metabolomics) can provide valuable insights into the mechanisms of toxicity and the long-term health of exposed populations.
Furthermore, there is a need for more comprehensive monitoring programs that specifically target legacy pesticides in various environmental matrices. dtu.dk This data is essential for accurately assessing the extent of contamination and for prioritizing areas for remediation. Long-term ecological studies of sites with a known history of phenoxy herbicide use can also provide invaluable information on the recovery of ecosystems and the persistent effects of these chemicals.
Q & A
Q. What are the optimal synthetic conditions for preparing Nonyl (2,4,5-trichlorophenoxy)acetate?
The synthesis involves esterification of (2,4,5-trichlorophenoxy)acetic acid with nonyl alcohol. A standard protocol includes refluxing the acid with nonyl alcohol in methanol using concentrated sulfuric acid as a catalyst (4–6 hours), followed by precipitation in ice water, filtration, and recrystallization from ethanol . Modifications may include substituting sulfuric acid with p-toluenesulfonic acid to reduce side reactions. Purity assessment via HPLC or NMR is critical, as residual chlorinated byproducts (e.g., dioxins) may persist due to the trichlorophenoxy moiety .
Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are preferred. To avoid autoesterification artifacts (e.g., methyl ester formation), use non-hydroxylic solvents like acetonitrile for sample preparation . Deuterated internal standards (e.g., 4-n-Nonylphenoxyacetic acid-d₂) improve quantification accuracy in complex matrices . Calibration curves should span 0.1–100 µg/L, with recovery rates validated using spiked samples .
Q. What are the primary toxicological endpoints observed in aquatic organisms exposed to this compound?
Acute toxicity studies in fish (e.g., Danio rerio) report LC₅₀ values of 2–5 mg/L, with bioaccumulation factors (BCFs) up to 1,200 in lipid-rich tissues. Chronic exposure disrupts endocrine pathways, evidenced by vitellogenin induction in male fish at 0.1 µg/L . Researchers must account for potential dioxin impurities (from synthesis) when interpreting toxicity data, as these can amplify adverse effects .
Advanced Research Questions
Q. How can conflicting data on the environmental half-life of this compound be reconciled?
Discrepancies arise from variations in study conditions (pH, microbial activity, UV exposure). For example, hydrolysis half-lives range from 30 days (pH 7) to <1 day (pH 10) due to ester bond lability. Photodegradation under UV light generates 2,4,5-trichlorophenol as a primary metabolite, detectable via LC-HRMS . Standardized OECD 308/309 protocols for aqueous and sediment systems are recommended to harmonize degradation studies .
Q. What experimental designs are critical for elucidating metabolic pathways of this compound in soil microbiota?
Use isotopically labeled compounds (e.g., ¹⁴C-labeled nonyl chain) to track mineralization (to CO₂) and bound residues. Aerobic microcosms should monitor metabolites like 2,4,5-trichlorophenoxyacetic acid (free acid form) and its glycosylated derivatives via UPLC-QTOF-MS . Anaerobic conditions favor reductive dechlorination, producing dichlorophenoxy intermediates; qPCR can assess functional gene expression (e.g., rdhA for dehalogenases) .
Q. How can chiral separation techniques resolve stereoisomers of this compound?
While the parent compound lacks chiral centers, metabolites (e.g., hydroxylated derivatives) may exhibit stereoisomerism. Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (95:5) mobile phase. Derivatization with (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride enhances enantiomer resolution for GC-MS analysis . Validate separation efficiency using racemic standards and circular dichroism spectroscopy.
Q. What methodologies address matrix interference in detecting this compound in plant tissues?
Solid-phase extraction (SPE) with C18 cartridges and cleanup via gel permeation chromatography (GPC) reduce co-extracted lipids and pigments. Spike-and-recovery experiments in maize tissues show 85–95% recovery at 0.01–1 mg/kg levels. For trace analysis (ng/g), employ QuEChERS with dispersive SPE (MgSO₄ + PSA) and confirmatory analysis via HRMS .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via FT-IR to confirm ester C=O stretch at 1,740 cm⁻¹ and absence of residual acid (1,710 cm⁻¹) .
- Environmental Sampling : Store samples at −20°C in amber glass to prevent photodegradation. Use PTFE-lined caps to avoid adsorption losses .
- Data Validation : Cross-validate toxicity results with positive controls (e.g., 2,4,5-T) and negative controls (solvent-only) to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
